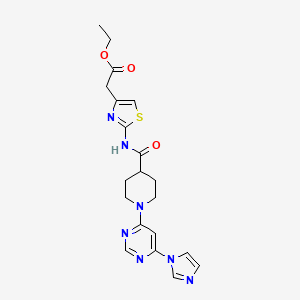
ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Ethyl ester
- Thiazole
- Piperidine
- Pyrimidine
- Imidazole
This structural complexity is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazole and imidazole moieties have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazole-pyridine derivatives have shown promising results against various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the imidazole ring is particularly noted for enhancing the antimicrobial efficacy, as seen in related compounds that target bacterial cell membranes and inhibit essential metabolic pathways.
Neuroprotective Effects
Imidazole-thiazole hybrids have been reported to possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole-pyridine derivative | Contains thiazole and pyridine rings | Anticancer, antimicrobial |
| Imidazole-thiazole hybrid | Incorporates imidazole and thiazole | Neuroprotective, anti-inflammatory |
| Piperazine-thiazole analog | Piperazine substituted with thiazole | Antimicrobial, analgesic |
These modifications highlight the importance of specific structural components in enhancing biological activity .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the piperidine core.
- Introduction of the imidazole and pyrimidine moieties.
- Coupling with thiazole derivatives.
- Esterification to yield the final product.
These synthetic routes allow for the generation of analogs that can be screened for enhanced biological activities .
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in clinical settings:
- A study on imidazole derivatives indicated potent activity against specific cancer types, with IC50 values significantly lower than standard treatments .
- Neuroprotective effects were observed in animal models treated with thiazole-containing compounds, showing reduced markers of neuroinflammation .
These findings underscore the therapeutic potential of this compound in various disease models.
属性
IUPAC Name |
ethyl 2-[2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-2-30-18(28)9-15-11-31-20(24-15)25-19(29)14-3-6-26(7-4-14)16-10-17(23-12-22-16)27-8-5-21-13-27/h5,8,10-14H,2-4,6-7,9H2,1H3,(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBPHYVAMXROFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














